6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClN2O2S It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent, and a sulfonyl chloride reagent under controlled temperature and solvent conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production and may include additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in cross-coupling reactions with metal-organic reagents, often catalyzed by palladium.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride include:
6-Bromo-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar core structure but lacks the sulfonyl chloride group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another related compound with a different substitution pattern on the pyridine ring.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have various substitutions and modifications, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXBQFIIVNZTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231234-27-6 |
Source
|
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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